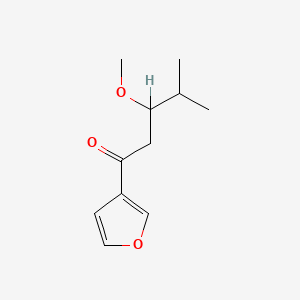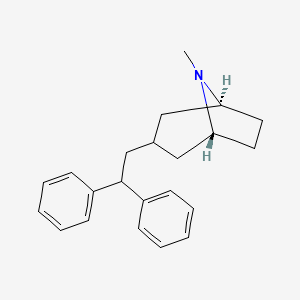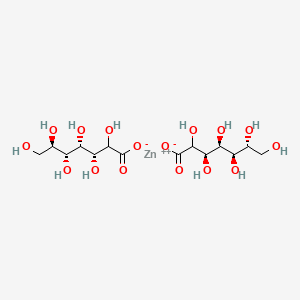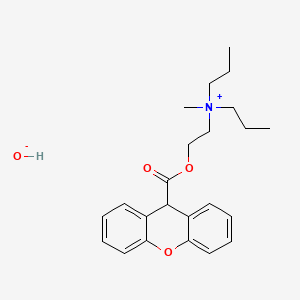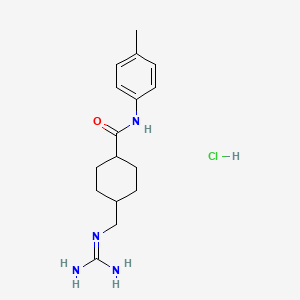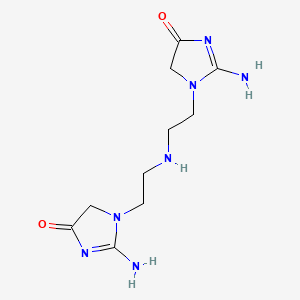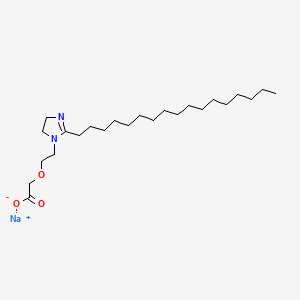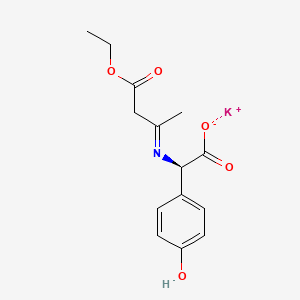
Potassium (R)-((3-ethoxy-1-methyl-3-oxopropylidene)amino)(4-hydroxyphenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium ®-((3-ethoxy-1-methyl-3-oxopropylidene)amino)(4-hydroxyphenyl)acetate is a chemical compound with the molecular formula C14H16KNO5. It is known for its unique structure, which includes an ethoxy group, a methyl group, and a hydroxyphenyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium ®-((3-ethoxy-1-methyl-3-oxopropylidene)amino)(4-hydroxyphenyl)acetate typically involves the reaction of 4-hydroxyphenylacetic acid with ethyl acetoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is isolated by crystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and yield of the final product.
化学反応の分析
Types of Reactions
Potassium ®-((3-ethoxy-1-methyl-3-oxopropylidene)amino)(4-hydroxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Potassium ®-((3-ethoxy-1-methyl-3-oxopropylidene)amino)(4-hydroxyphenyl)acetate is utilized in various fields of scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of Potassium ®-((3-ethoxy-1-methyl-3-oxopropylidene)amino)(4-hydroxyphenyl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate key signaling pathways in cells.
類似化合物との比較
Similar Compounds
- Potassium acetate
- 4-Hydroxyphenylacetic acid
- Ethyl acetoacetate
Uniqueness
Potassium ®-((3-ethoxy-1-methyl-3-oxopropylidene)amino)(4-hydroxyphenyl)acetate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity
特性
CAS番号 |
94107-38-7 |
|---|---|
分子式 |
C14H16KNO5 |
分子量 |
317.38 g/mol |
IUPAC名 |
potassium;(2R)-2-[(4-ethoxy-4-oxobutan-2-ylidene)amino]-2-(4-hydroxyphenyl)acetate |
InChI |
InChI=1S/C14H17NO5.K/c1-3-20-12(17)8-9(2)15-13(14(18)19)10-4-6-11(16)7-5-10;/h4-7,13,16H,3,8H2,1-2H3,(H,18,19);/q;+1/p-1/t13-;/m1./s1 |
InChIキー |
QRVSNCPZUSBSDL-BTQNPOSSSA-M |
異性体SMILES |
CCOC(=O)CC(=N[C@H](C1=CC=C(C=C1)O)C(=O)[O-])C.[K+] |
正規SMILES |
CCOC(=O)CC(=NC(C1=CC=C(C=C1)O)C(=O)[O-])C.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


